Product packaging for Benzopinacolone(Cat. No.:CAS No. 466-37-5)

Benzopinacolone

Cat. No.: B033493
CAS No.: 466-37-5
M. Wt: 348.4 g/mol
InChI Key: CFBBKHROQRFCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2,2-Triphenylacetophenone is a highly efficient Type I photoinitiator of significant interest in polymer and materials science research. Its primary research value lies in its ability to undergo rapid alpha-cleavage (Norrish Type I reaction) upon exposure to UV light, generating free radical species that initiate the polymerization of monomers, such as acrylates and methacrylates. This mechanism is extensively utilized in the study and development of UV-curable coatings, inks, adhesives, and resins for 3D printing (e.g., in stereolithography). The presence of four phenyl groups in its structure contributes to its strong absorption in the UV-A and UV-B ranges and enhances the stability of the generated benzoyl and triphenylmethyl radical pairs. Researchers value this compound for investigating polymerization kinetics, network formation, and the final properties of cross-linked polymeric materials. It is provided as a high-purity solid, ensuring consistent performance and reproducibility in experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20O B033493 Benzopinacolone CAS No. 466-37-5

Properties

IUPAC Name

1,2,2,2-tetraphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBBKHROQRFCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196881
Record name 1,2,2,2-Tetraphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-37-5
Record name 1,2,2,2-Tetraphenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Triphenylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, tetraphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, tetraphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,2,2-Tetraphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-triphenylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetraphenylethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2R2AL4JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,2,2 Triphenylacetophenone

Acid-Catalyzed Rearrangement Reactions

The synthesis of 2,2,2-triphenylacetophenone is notably achieved through the acid-catalyzed rearrangement of benzopinacol (B1666686), a classic example of the pinacol (B44631) rearrangement. scribd.comnumberanalytics.com This reaction is a cornerstone in organic chemistry for converting 1,2-diols to carbonyl compounds. numberanalytics.comresearchgate.net

Benzopinacol to 2,2,2-Triphenylacetophenone Transformation Pathways

The transformation of benzopinacol to 2,2,2-triphenylacetophenone is a well-established synthetic route. chegg.comchegg.com The reaction is typically initiated by treating benzopinacol with an acid catalyst, such as iodine dissolved in glacial acetic acid or superacids like triflic acid. chegg.comchegg.comacs.org The process involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation. This intermediate then undergoes rearrangement to yield the final ketone product, 2,2,2-triphenylacetophenone, which can be isolated as a crystalline solid. chegg.comcuny.edu The product, also known as benzopinacolone, can crystallize in different forms, with the beta form melting at 182°C. chegg.comchegg.com

The general reaction is as follows:

(C₆H₅)₂C(OH)C(OH)(C₆H₅)₂ → (C₆H₅)₃CCOC₆H₅ + H₂O msu.edu

This rearrangement is driven by the formation of a more stable carbocation intermediate. wpmucdn.com

Carbocation Rearrangement Mechanisms in 2,2,2-Triphenylacetophenone Synthesis

The mechanism of the pinacol rearrangement in the synthesis of 2,2,2-triphenylacetophenone involves several key steps. wpmucdn.com The reaction is initiated by the protonation of one of the hydroxyl groups of benzopinacol by an acid catalyst. scribd.comnumberanalytics.com This is followed by the departure of a water molecule, leading to the formation of a tertiary carbocation.

A crucial step in the mechanism is the 1,2-migration of a phenyl group to the electron-deficient carbocation center. scribd.com This rearrangement results in the formation of a more stable oxonium ion, where the positive charge is stabilized by resonance with the adjacent oxygen atom. The final step involves deprotonation of the oxonium ion to yield the stable ketone, 2,2,2-triphenylacetophenone. wpmucdn.com The stability of the carbocation intermediates and the migratory aptitude of the substituent groups are significant factors influencing the reaction pathway. numberanalytics.commsu.edu In the case of benzopinacol, the phenyl group has a high migratory aptitude. scribd.com

There is also evidence suggesting the formation of a phenonium ion as an intermediate in the rearrangement of phenyl-substituted 1,2-diols like benzopinacol. wpmucdn.com

Influence of Acid Strength and Reaction Conditions on Rearrangement Fidelity

The fidelity and outcome of the benzopinacol rearrangement are significantly influenced by the strength of the acid catalyst and the reaction conditions. While moderately strong acids in solvents like glacial acetic acid effectively promote the rearrangement to 2,2,2-triphenylacetophenone, the use of superacids such as triflic acid can lead to different products. acs.orgmedchemexpress.com

In acidic media with a Hammett acidity function (H₀) stronger than -11, the primary product from the reaction of benzopinacol is 9,10-diphenylphenanthrene, formed through a dehydrative cyclization process. acs.orgacs.org If the acid strength drops below an H₀ of -12, significant amounts of 2,2,2-triphenylacetophenone are produced via the pinacol rearrangement. orgsyn.orgorgsyn.org

The concentration of the acid also plays a critical role. Studies on the pinacol rearrangement of other diols have shown that as the acid concentration decreases, the formation of the rearranged ketone can decrease, with an increase in elimination byproducts. mdma.ch The choice of acid is also important; for instance, heteropoly acids have been shown to be effective catalysts for pinacol rearrangements, with selectivity being dependent on the acid strength. bohrium.com

Catalyst/Solvent SystemPrimary Product(s)Reference(s)
Iodine in glacial acetic acid2,2,2-Triphenylacetophenone (β-form) chegg.comchegg.com
Perchloric acid in acetic acid2,2,2-Triphenylacetophenone acs.org
Triflic acid (H₀ > -12)9,10-Diphenylphenanthrene orgsyn.orgorgsyn.org
Triflic acid (H₀ < -12)2,2,2-Triphenylacetophenone orgsyn.orgorgsyn.org
Heteropoly acidsCorresponding carbonyl compounds bohrium.com

Asymmetric Reduction Pathways of 2,2,2-Triphenylacetophenone

The asymmetric reduction of prochiral ketones like 2,2,2-triphenylacetophenone is a valuable method for producing optically active secondary alcohols, which are important chiral building blocks in organic synthesis. nih.gov Biocatalytic reductions using enzymes such as alcohol dehydrogenases (ADHs) are particularly attractive due to their high chemo-, regio-, and stereoselectivity, as well as their environmentally friendly nature. nih.gov

One reported method for the asymmetric reduction of 2,2,2-triphenylacetophenone involves the use of potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane as a chiral reducing agent. chemicalbook.comchemicalbook.com While specific data on the enantiomeric excess and yield for the reduction of 2,2,2-triphenylacetophenone is not detailed in the provided search results, the general principle of using chiral reagents to achieve asymmetric reduction is well-established for other ketones. nih.govresearchgate.netresearchgate.net

Dehydrative Cyclization Processes Yielding 2,2,2-Triphenylacetophenone

While 2,2,2-triphenylacetophenone is typically the product of the pinacol rearrangement of benzopinacol under moderately acidic conditions, it can also serve as a precursor in dehydrative cyclization reactions under stronger acidic environments. acs.orgmedchemexpress.com When 2,2,2-triphenylacetophenone is treated with superacids like triflic acid, it can undergo dehydrative cyclization to form 9,10-diphenylphenanthrene. acs.orgacs.org

This transformation highlights the dual role of 2,2,2-triphenylacetophenone as both a product of rearrangement and a reactant for further cyclization, depending on the reaction conditions. acs.org

Reductive Coupling Reactions of Carbonyl Compounds Precursors to 2,2,2-Triphenylacetophenone

The synthesis of 2,2,2-triphenylacetophenone begins with precursors that are themselves products of reductive coupling reactions. The starting material for the pinacol rearrangement, benzopinacol, is synthesized through the photochemical reductive coupling of benzophenone (B1666685). bartleby.com

In this process, benzophenone, in the presence of a hydrogen donor like isopropyl alcohol and initiated by UV light, undergoes excitation to a reactive diradical triplet state. This species abstracts a hydrogen atom from the alcohol, forming a benzhydrol radical. Two of these radicals then combine to form benzopinacol. scribd.com

The synthesis of various aryl pinacols, which can then be rearranged to their corresponding ketones, can also be achieved through other reductive methods such as electrochemical reduction or metal-mediated reduction of the precursor aryl ketones. orgsyn.org

PrecursorReaction TypeProduct
BenzophenonePhotochemical Reductive CouplingBenzopinacol
Substituted BenzophenonesPhotolysis in Isopropyl AlcoholSubstituted Aryl Pinacols

Spectroscopic Characterization and Computational Chemistry Studies of 2,2,2 Triphenylacetophenone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

The infrared spectrum of 2,2,2-triphenylacetophenone is characterized by several distinct absorption bands that confirm its key structural features. The most prominent band is the strong absorption corresponding to the carbonyl (C=O) group stretching vibration, which is a hallmark of ketones. The aromatic nature of the four phenyl rings is confirmed by the presence of C-H and C=C stretching vibrations at their characteristic frequencies.

Key vibrational bands observed in the IR spectrum are assigned as follows:

Aromatic C-H Stretch: The region above 3000 cm⁻¹ typically contains bands corresponding to the stretching vibrations of C-H bonds on the aromatic rings. vscht.cz For 2,2,2-triphenylacetophenone, these appear as a series of bands in the 3100-3000 cm⁻¹ range.

Aliphatic C-H Stretch: The compound lacks aliphatic C-H bonds, so no significant absorptions are expected in the 3000-2850 cm⁻¹ region. pressbooks.pub

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ketone functional group is observed in the region of 1700-1680 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are attributed to the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex absorptions from C-H bending and C-C stretching vibrations. libretexts.org This pattern is unique to the molecule and useful for identification by comparison with a reference spectrum. libretexts.org

Table 1: Key Infrared (IR) Band Assignments for 2,2,2-Triphenylacetophenone
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium-WeakAromatic C-H Stretch
~1685StrongCarbonyl (C=O) Stretch
1600 - 1450Medium-StrongAromatic C=C Ring Stretch
1200 - 1000MediumAromatic C-H In-Plane Bending
Below 900Medium-StrongAromatic C-H Out-of-Plane Bending

Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique to IR spectroscopy. nih.gov Vibrations that are symmetric and result in a change in molecular polarizability are typically strong in Raman spectra. For 2,2,2-triphenylacetophenone, this includes the symmetric breathing modes of the phenyl rings. The carbonyl stretch is also visible in the Raman spectrum, although it is often less intense than in the IR spectrum.

Key vibrational modes observed in the Raman spectrum include:

Aromatic C-H Stretch: A strong band is observed around 3060 cm⁻¹.

Aromatic Ring Vibrations: The characteristic "ring breathing" modes of the phenyl groups give rise to sharp, intense bands around 1600 cm⁻¹ and 1000 cm⁻¹.

Carbonyl (C=O) Stretch: The carbonyl stretching vibration appears as a band in the 1700-1680 cm⁻¹ region.

Table 2: Key Raman Shift Assignments for 2,2,2-Triphenylacetophenone
Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~3060StrongAromatic C-H Stretch
~1685MediumCarbonyl (C=O) Stretch
~1600StrongAromatic C=C Stretch (Ring Breathing)
~1000Very StrongSymmetric Aromatic Ring Breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 2,2,2-triphenylacetophenone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows signals exclusively in the aromatic region. chemicalbook.com Due to the presence of four distinct phenyl rings, the spectrum is complex, featuring multiple overlapping signals (multiplets) between approximately 7.1 and 7.7 ppm. chemicalbook.com

The 20 aromatic protons are not chemically equivalent and give rise to this complex pattern. Protons on the benzoyl ring are influenced differently by the carbonyl group's electron-withdrawing nature compared to the protons on the three phenyl rings of the trityl group. The ortho protons on the benzoyl ring are expected to be the most deshielded and appear furthest downfield. oregonstate.edu

Table 3: ¹H NMR Chemical Shift Data for 2,2,2-Triphenylacetophenone in CDCl₃
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.10 - 7.40Multiplet20H (total)Aromatic Protons (Trityl & Benzoyl groups)
7.65 - 7.70MultipletAromatic Protons (ortho to C=O)

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum of 2,2,2-triphenylacetophenone displays distinct signals for the carbonyl carbon, the quaternary carbon of the trityl group, and the various aromatic carbons.

Carbonyl Carbon: The signal for the carbonyl carbon (C=O) is highly deshielded and appears as a low-intensity peak significantly downfield, typically around 200 ppm. libretexts.org

Quaternary Carbon: The central quaternary carbon atom bonded to the three phenyl rings and the carbonyl group is also distinct and appears downfield, though not as far as the carbonyl carbon.

Aromatic Carbons: The aromatic region of the spectrum (typically 125-145 ppm) shows multiple signals corresponding to the non-equivalent carbons of the four phenyl rings. chemguide.co.uk The number of signals reflects the molecular symmetry. Carbons directly attached to the main framework (ipso-carbons) and those in ortho, meta, and para positions have slightly different chemical environments, leading to a cluster of peaks in this region. chemicalbook.com

Table 4: ¹³C NMR Chemical Shift Data for 2,2,2-Triphenylacetophenone in CDCl₃
Chemical Shift (δ, ppm)Assignment
~200Carbonyl Carbon (C=O)
125 - 145Aromatic Carbons (C-H and C-ipso)
~65Quaternary Carbon (-C(Ph)₃)

Mass Spectrometry for Structural Elucidation

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound.

The mass spectrum of 2,2,2-triphenylacetophenone shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 348.44 g/mol . nist.govnist.gov The fragmentation pattern is dominated by the cleavage of bonds adjacent to the carbonyl group and the stable trityl and benzoyl fragments.

The most abundant fragment ion, which forms the base peak of the spectrum, is typically the triphenylmethyl cation (trityl cation) at m/z 243. chemicalbook.com This is due to the exceptional stability of this carbocation, which is delocalized over the three phenyl rings. Another significant fragment is the benzoyl cation at m/z 105, formed by cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon. chemicalbook.com

Table 5: Major Fragments in the Mass Spectrum of 2,2,2-Triphenylacetophenone
m/zProposed Fragment IonStructureRelative Intensity
348Molecular Ion [M]⁺[C₂₆H₂₀O]⁺Low
243Triphenylmethyl Cation (Trityl)[C(C₆H₅)₃]⁺100% (Base Peak)
165Biphenyl Cation[C₁₂H₉]⁺High
105Benzoyl Cation[C₆H₅CO]⁺High
77Phenyl Cation[C₆H₅]⁺Medium

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of 2,2,2-triphenylacetophenone, GC-MS serves as a definitive method for its identification. The gas chromatography component separates the compound from other potential substances in a mixture based on its volatility and interaction with the stationary phase of the GC column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific chromatographic conditions.

Following separation by GC, the eluted 2,2,2-triphenylacetophenone molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment into a series of smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint." nist.gov

The fragmentation pattern of 2,2,2-triphenylacetophenone is predictable based on its structure. The molecular ion peak (M+), corresponding to the intact molecule, would be observed at an m/z of approximately 348.45. However, the most significant fragmentation is expected to occur at the bond between the carbonyl carbon and the quaternary carbon bearing the three phenyl groups. This cleavage results in two highly stable and characteristic fragments: the benzoyl cation and the triphenylmethyl (trityl) cation. The observation of these fragments in the mass spectrum provides strong evidence for the presence of 2,2,2-triphenylacetophenone. researchgate.net

Table 1: Predicted Major Fragments in the Mass Spectrum of 2,2,2-Triphenylacetophenone

Fragment Name Structure Mass-to-Charge Ratio (m/z)
Benzoyl cation [C₆H₅CO]⁺ 105
Triphenylmethyl (trityl) cation [(C₆H₅)₃C]⁺ 243

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The absorption of this radiation promotes electrons from a ground electronic state to a higher-energy excited state. shu.ac.uk The UV-Vis spectrum of 2,2,2-triphenylacetophenone is characterized by absorptions arising from electronic transitions within its specific functional groups, known as chromophores. shu.ac.uk

The key chromophores in 2,2,2-triphenylacetophenone are the carbonyl group (C=O) and the four phenyl rings. These groups contain π electrons (in double bonds) and, in the case of the carbonyl oxygen, non-bonding (n) electrons. The absorption of UV energy allows for several types of electronic transitions. libretexts.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. Due to the extensive system of conjugated π electrons in the four phenyl rings and the carbonyl group, strong absorptions corresponding to π → π* transitions are expected. These transitions typically have high molar absorptivities. shu.ac.ukuzh.ch

n → π* Transitions: This type of transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. uzh.chyoutube.com These transitions are generally of lower energy (occur at longer wavelengths) compared to π → π* transitions. They also have a much lower probability of occurring, resulting in absorption bands with significantly lower intensity (low molar absorptivity). shu.ac.uk

The combination of these transitions results in a complex absorption spectrum with distinct bands in the ultraviolet region. nist.govnist.gov

Table 2: Principal Electronic Transitions for 2,2,2-Triphenylacetophenone

Transition Type Orbitals Involved Associated Chromophore(s) Expected Intensity
π → π* π bonding to π* antibonding Phenyl rings, Carbonyl group High

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 2,2,2-triphenylacetophenone, DFT is employed to perform geometry optimization, which is the process of finding the arrangement of atoms in space that corresponds to the lowest possible energy, representing the most stable conformation of the molecule. mdpi.com

The conformational analysis of 2,2,2-triphenylacetophenone is complex due to the steric hindrance caused by the four bulky phenyl groups attached to the central ethanone (B97240) core. The geometry optimization process calculates the total energy of the molecule for different atomic arrangements and systematically alters the bond lengths, bond angles, and dihedral (torsion) angles to find the global energy minimum. The final optimized structure reveals the most probable three-dimensional shape of the molecule, including the precise propeller-like orientation of the three phenyl groups on the quaternary carbon and the rotational angle of the fourth phenyl group attached to the carbonyl carbon.

Basis Set Selection and Computational Parameters in DFT Studies (e.g., B3LYP/6-31G*(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov A widely used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G*(d,p) basis set. reddit.com

B3LYP Functional: This is a hybrid exchange-correlation functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is known for providing a good balance between computational cost and accuracy for a wide range of chemical systems. inpressco.com

6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com The 6-31G(d,p) basis set, also known as 6-31G**, is a Pople-style split-valence basis set. The "6-31G" part indicates that core orbitals are described by a single function (composed of 6 primitive Gaussian functions), while valence orbitals are split into two functions (one composed of 3 primitives and one of 1 primitive), allowing for more flexibility in describing chemical bonds. The "*(d,p)" notation signifies the addition of polarization functions: 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms. These functions are crucial for accurately describing the anisotropic shape of electron density in molecules and are essential for modeling systems with significant steric interactions and polar bonds, such as 2,2,2-triphenylacetophenone. gaussian.comohio-state.edu

Analysis of Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Band Gap, Dipole Moment, Chemical Hardness, Global Nucleophilicity, Electrophilicity Index, and Chemical Potential

DFT calculations provide valuable insights into the electronic properties and reactivity of a molecule through the analysis of various electronic descriptors derived from the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost empty orbital and represents the ability to accept electrons. researchgate.net The spatial distribution of these orbitals in 2,2,2-triphenylacetophenone indicates the likely sites for nucleophilic and electrophilic attack.

HOMO-LUMO Band Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller band gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net

Global Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's behavior.

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (ELUMO – EHOMO) / 2. It signifies the resistance of a molecule to a change in its electron distribution. Hard molecules have a large band gap.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a species to accept electrons.

Global Nucleophilicity (N): This is another measure of electron-donating capability.

Dipole Moment: This is a measure of the net molecular polarity, arising from the non-uniform distribution of charge. For 2,2,2-triphenylacetophenone, the polar carbonyl group is the primary source of the dipole moment.

| Electrophilicity Index (ω) | ω = μ² / (2η) | Global electrophilic nature of the molecule |

Correlation of Theoretical and Experimental Spectroscopic Data

A primary application of quantum chemical calculations is the validation and interpretation of experimental spectroscopic data. By computing theoretical spectra and comparing them with experimental results, a more profound understanding of the molecule's properties can be achieved. mdpi.com

For 2,2,2-triphenylacetophenone, Time-Dependent DFT (TD-DFT) calculations can be performed using the optimized ground-state geometry to predict the electronic absorption spectrum. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculated transition energies can be converted to wavelengths, and the oscillator strengths provide a measure of the theoretical intensity of each absorption band.

This theoretical UV-Vis spectrum can then be directly compared to the experimental spectrum. A strong correlation between the calculated and observed absorption maxima (λmax) and intensities helps to:

Confirm the accuracy of the computational model (i.e., the chosen functional and basis set).

Assign specific absorption bands to particular electronic transitions (e.g., definitively identifying which peak corresponds to the n → π* transition and which peaks arise from various π → π* transitions). mdpi.com

Explain spectral shifts that might occur due to structural modifications or solvent effects.

This synergy between theoretical calculations and experimental measurement provides a robust and comprehensive characterization of the spectroscopic and electronic properties of 2,2,2-triphenylacetophenone.

Advanced Reactivity and Reaction Kinetics of 2,2,2 Triphenylacetophenone

Photoinitiated Reactions and Free Radical Generation Mechanisms

Photoinitiated reactions are fundamental to various chemical processes, including photopolymerization, where photoinitiators play a crucial role. These molecules absorb light and generate reactive species, such as free radicals, which then initiate polymerization. Based on their mechanism, photoinitiators are broadly classified into two types: Type I (photo-cleavage) and Type II (hydrogen abstraction).

Type I photoinitiators undergo a unimolecular bond cleavage upon excitation to form free radicals. A common example is the α-cleavage of aromatic carbonyl compounds. In contrast, Type II photoinitiating systems involve a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (often a hydrogen donor like an amine) to generate free radicals through electron and proton transfer.

While specific studies on the photoinitiation mechanisms of 2,2,2-triphenylacetophenone are not extensively detailed in the provided search results, the photochemistry of a closely related compound, 2,2-dimethoxy-2-phenylacetophenone, offers significant insights. Radical reactions induced by the photocleavage of this compound have been investigated, revealing that its photochemistry is strongly influenced by both thermal and photochemical fragmentations of the resulting radicals. rsc.org This suggests that 2,2,2-triphenylacetophenone likely undergoes similar fragmentation pathways to generate phenyl and other carbon-centered radicals. The general mechanism for the generation of phenyl radicals often involves the photolysis of precursor compounds, leading to the formation of these highly reactive species. researchgate.net

The efficiency of free radical generation can be influenced by the structure of the photoinitiator and the presence of co-initiators. For instance, benzophenone (B1666685) derivatives with different substituents exhibit varied efficiencies in initiating polymerization, which is attributed to their electronic and structural effects. mdpi.com The generation of free radicals in these systems can be confirmed using techniques like electron spin resonance (ESR) spectroscopy. mdpi.com

Table 1: Comparison of Type I and Type II Photoinitiation Mechanisms

FeatureType I PhotoinitiatorsType II Photoinitiators
Mechanism Unimolecular cleavage (α-cleavage)Bimolecular reaction (hydrogen abstraction)
Components Single componentPhotoinitiator and co-initiator
Radical Generation Direct fragmentation of the initiatorElectron/proton transfer between initiator and co-initiator
Example 2,2-dimethoxy-2-phenylacetophenoneBenzophenone/tertiary amine systems

Catalytic Pathways Involving 2,2,2-Triphenylacetophenone

Acid-Catalyzed Pinacol (B44631) Rearrangement Kinetics and Catalytic Systems

The formation of ketones like 2,2,2-triphenylacetophenone can often be achieved through the acid-catalyzed rearrangement of a corresponding 1,2-diol, a reaction known as the pinacol rearrangement. This reaction proceeds through the protonation of a hydroxyl group, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-migration of a substituent (in this case, likely a phenyl group) leads to the formation of the final ketone product.

The kinetics of the pinacol rearrangement are influenced by several factors, including the stability of the intermediate carbocation and the migratory aptitude of the substituents. In the case of asymmetrical diols, the hydroxyl group that is lost is typically the one that forms the more stable carbocation. The migratory aptitude generally follows the order: aryl > hydride > alkyl. This suggests that in the rearrangement of a tetraphenyl-substituted diol to form 2,2,2-triphenylacetophenone, the migration of a phenyl group would be a key step.

The choice of acid catalyst and solvent system can significantly impact the reaction pathway and product distribution. Studies on other acid-catalyzed rearrangements have shown that under different acidic conditions (e.g., HBr vs. HClO4) and in various solvents (e.g., chloroform (B151607) vs. acetone), a distribution of products can be obtained. researchgate.net This highlights the complexity of these reactions and the importance of carefully selecting the catalytic system to achieve the desired product.

Role in Mesoporous Materials and Solid-Acid Nanocatalysis

While direct studies on the use of mesoporous materials for the synthesis of 2,2,2-triphenylacetophenone are not available in the provided results, the application of solid acid catalysts in related organic transformations is well-documented. Mesoporous materials, such as silica (B1680970) with incorporated acid sites (e.g., sulfated or phosphated silica), offer several advantages as catalysts, including high surface area, tunable pore sizes, and ease of separation from the reaction mixture.

These solid acid catalysts have been successfully employed in reactions like glycerol (B35011) acetylation, demonstrating their potential to replace traditional homogeneous acid catalysts. researchgate.net The catalytic activity in such systems is highly dependent on the catalyst's acidity, pore size, and surface area. researchgate.net It is plausible that such mesoporous solid acid catalysts could be utilized to facilitate the pinacol rearrangement leading to 2,2,2-triphenylacetophenone, potentially offering a more sustainable and efficient synthetic route. The use of these materials could also influence the selectivity of the reaction by providing a confined environment for the rearrangement to occur.

Isomerization Mechanisms and Solvent Effects on 2,2,2-Triphenylacetophenone Formation

The formation of 2,2,2-triphenylacetophenone can be influenced by isomerization mechanisms and the solvent used in the reaction. Solvent effects play a critical role in chemical reactions by influencing the stability of reactants, intermediates, and transition states. In the context of reactions involving acetophenone (B1666503) derivatives, the solvent can affect both the reaction rate and selectivity.

For instance, in the liquid-phase hydrogenation of acetophenone, the nature of the solvent (protic, aprotic polar, or apolar) has a strong influence on the reaction rate. researchgate.net For protic solvents, the rate was found to decrease with increasing solvent polarity and its ability to form hydrogen bonds. researchgate.net In contrast, for apolar solvents, the strength of solvent-catalyst interactions was the determining factor. researchgate.net These findings suggest that the choice of solvent could similarly impact the formation of 2,2,2-triphenylacetophenone, whether through a rearrangement or other synthetic routes.

Furthermore, photochemical properties of related compounds, such as substituted stilbenes, are also highly dependent on the solvent polarity. The fluorescence lifetime and quantum yields of photoisomerization can vary significantly with the solvent, indicating changes in the excited state properties. This suggests that if the formation of 2,2,2-triphenylacetophenone involves a photochemical step, the solvent could be a critical parameter to control the reaction outcome.

Applications in Advanced Materials and Chemical Technologies

Photoinitiator in Polymerization Processes

Photoinitiators are compounds that, upon absorbing light, generate reactive species such as free radicals or cations. These species subsequently initiate polymerization, converting liquid monomers into solid polymers. This process, known as photopolymerization, is crucial in industries requiring rapid, on-demand curing, such as in inks, coatings, and 3D printing. Acetophenone (B1666503) derivatives are a well-established class of photoinitiators. mdpi.com

Photoinitiators are broadly classified into two categories based on their mechanism of generating radicals: Type I and Type II. sigmaaldrich.com

Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing UV light to form two free radicals. sigmaaldrich.commdpi.com This process, often an α-cleavage, is a Norrish Type I reaction where the bond adjacent to the carbonyl group breaks. mdpi.com Acetophenone derivatives are known to function as Type I photoinitiators, generating radicals through this cleavage mechanism. mdpi.com

Type II Photoinitiators (H-abstraction): These initiators require a co-initiator or synergist (often an amine or alcohol). Upon excitation by light, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of radicals from both molecules. mdpi.comnih.gov

Upon exposure to a suitable light source, 2,2,2-Triphenylacetophenone absorbs photons, promoting it to an excited state. This energetic state can then lead to the homolytic cleavage of the C-C bond between the carbonyl group and the triphenylmethyl (trityl) group. This fragmentation generates a benzoyl radical and a stable triphenylmethyl radical. These free radicals are the active species that attack the double bonds of monomer units (e.g., acrylates or methacrylates), initiating a chain reaction that propagates until a termination step occurs, resulting in a cross-linked polymer network. nih.govkhanacademy.org The generation of these initial radicals is the critical step that defines the efficiency of the photopolymerization process. researchgate.net

The ability of 2,2,2-Triphenylacetophenone to generate free radicals upon irradiation makes it a valuable tool in material science for creating polymers with tailored properties. Photopolymerization offers significant advantages, including solvent-free formulations, low energy consumption, and high-speed curing at ambient temperatures.

Key Application Areas:

UV Curable Coatings and Inks: Used on a variety of substrates like wood, metal, plastic, and paper to provide protective, durable, and decorative finishes.

Adhesives: Utilized in applications where rapid, controlled curing is necessary.

3D Printing (Stereolithography): A key component in photopolymer resins, where it initiates layer-by-layer solidification to build complex three-dimensional objects.

Microelectronics: Employed in the manufacturing of photoresists for patterning circuit boards and other electronic components.

The choice of a photoinitiator is critical, as its absorption spectrum must overlap with the emission spectrum of the light source (e.g., a mercury lamp) for efficient curing. sigmaaldrich.com

Role as a Host Material in Electroluminescent Devices

In organic light-emitting diodes (OLEDs), a host-dopant system is often employed in the emissive layer to enhance efficiency and color purity. The host material constitutes the bulk of the layer and is responsible for charge transport, while the dopant (or guest) is the light-emitting species. nih.govmdpi.com For lanthanide(III) complexes, which are known for their sharp, line-like emission spectra, direct excitation is inefficient. diva-portal.org Therefore, an organic host material, or an "antenna" ligand, is used to absorb energy and transfer it to the lanthanide ion, which then luminesces.

The transfer of energy from the excited host material to the lanthanide(III) ion is governed by two primary short-range mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. diva-portal.org

Förster Transfer: This is a non-radiative, long-range process based on dipole-dipole coupling between the host (donor) and the lanthanide ion (acceptor). diva-portal.org The efficiency is highly dependent on the spectral overlap between the emission of the host and the absorption of the acceptor, as well as the distance between them (proportional to r⁻⁶). This mechanism can occur over distances up to 100 Å. diva-portal.org

Dexter Transfer: This is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. diva-portal.org It involves a double electron exchange, where an excited electron from the host tunnels to the acceptor's unoccupied orbital, while an electron from the acceptor's occupied orbital simultaneously tunnels to the host's vacant orbital. This process is effective only at very short distances (typically <10 Å). diva-portal.orgrsc.org

In most lanthanide complexes, the primary sensitization pathway involves the host absorbing light, undergoing intersystem crossing to its triplet state, and then transferring this triplet energy to the lanthanide ion via the Dexter mechanism. diva-portal.org However, Förster transfer from the singlet state of the host can also occur. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Förster and Dexter Energy Transfer Mechanisms

FeatureFörster Resonance Energy Transfer (FRET)Dexter Energy Transfer
Mechanism Coulombic (dipole-dipole) interactionElectron exchange
Range Long-range (up to 100 Å)Short-range (<10 Å)
Distance Dependence Proportional to r⁻⁶Exponential decay with distance
Spectral Overlap Requires significant overlap between donor emission and acceptor absorptionNot strictly required but enhances efficiency
Spin Conservation Spin-allowed (e.g., singlet-singlet transfer)Spin-forbidden transitions are possible

The efficiency of an electroluminescent device depends on several factors, including charge carrier balance, efficient energy transfer from host to dopant, and the intrinsic quantum yield of the emitter. nih.govrsc.org When using a host material like 2,2,2-Triphenylacetophenone for lanthanide complexes, several strategies can optimize luminescence.

Optimization Strategies:

Energy Level Alignment: The triplet energy level (T₁) of the host material must be higher than the accepting energy level of the lanthanide ion to ensure efficient and unidirectional energy transfer. nih.gov

Balanced Charge Transport: An ideal host material should possess good bipolar transport capabilities, meaning it can efficiently transport both electrons and holes to the recombination zone within the emissive layer. nih.gov

Suppression of Quenching: The host material serves to disperse the emissive dopant molecules, preventing aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA), where two excited triplets interact and are non-radiatively deactivated. mdpi.com

Molecular Orientation: The orientation of the host and dopant molecules within the film can significantly impact the light out-coupling efficiency of the device. Promoting a horizontal dipole orientation can lead to substantial gains in performance. nih.gov

Structural Rigidity: Rigid molecular structures for the host can minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields.

Utilization in Organic Synthesis as a Starting Material or Reagent for Complex Compounds

Beyond its applications in polymer and materials science, 2,2,2-Triphenylacetophenone is a valuable reagent in organic synthesis for creating complex molecules. Its sterically hindered ketone group can be targeted in specific chemical transformations.

Reports have detailed its use in several key synthetic reactions:

Asymmetric Reduction: The prochiral ketone of 2,2,2-Triphenylacetophenone can be reduced to a chiral secondary alcohol. This has been demonstrated using chiral reducing agents like potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane. chemicalbook.comchemicalbook.com Asymmetric hydrogenation is a fundamental method for producing enantiomerically pure alcohols, which are crucial intermediates in the pharmaceutical and agrochemical industries. nih.govmdpi.com

Dehydrative Cyclization: 2,2,2-Triphenylacetophenone can undergo dehydrative cyclization reactions, a process that forms cyclic compounds through the removal of a water molecule. chemicalbook.comchemicalbook.com This type of reaction is a powerful tool for constructing polycyclic and heterocyclic skeletons, which are common motifs in bioactive molecules. nih.govrsc.orgnih.gov For example, reactions with superacids like triflic acid can lead to the formation of highly functionalized fused ring systems.

Pharmacological and Biological Research Aspects of 2,2,2 Triphenylacetophenone and Its Derivatives

Antitubercular Activity of Hydrazone Derivatives

Hydrazone derivatives of various ketones have emerged as a promising class of compounds in the search for new antitubercular agents. The functional group R1R2C=NNR3R4, characteristic of hydrazones, allows for a wide range of structural modifications, which can be fine-tuned to enhance antimycobacterial efficacy. While specific studies on hydrazone derivatives of 2,2,2-triphenylacetophenone are not extensively documented in publicly available research, the broader class of hydrazones has been the subject of significant investigation, including molecular docking and quantitative structure-activity relationship (QSAR) studies, to understand and predict their antitubercular potential.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of antitubercular drug discovery, docking studies are instrumental in understanding how potential drug candidates, such as hydrazone derivatives, interact with specific protein targets within Mycobacterium tuberculosis. These targets are often enzymes that are crucial for the bacterium's survival.

Table 1: Illustrative Molecular Docking Scores of Hydrazone Derivatives with M. tuberculosis Enzyme Targets (Hypothetical Data)

Hydrazone DerivativeTarget EnzymeDocking Score (kcal/mol)Interacting Residues (Hypothetical)
Phenylhydrazone of Acetophenone (B1666503)InhA-7.5TYR158, MET199
Isonicotinoylhydrazone of BenzaldehydeKasA-8.2GLY216, PHE423
4-Chlorophenylhydrazone of AcetonePanK-6.9VAL189, ILE234

Note: This table is for illustrative purposes and does not represent actual data for 2,2,2-Triphenylacetophenone derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are another computational tool used in drug design to establish a mathematical relationship between the chemical structure of a compound and its biological activity. amazonaws.com For antitubercular hydrazone derivatives, QSAR models are developed to predict their inhibitory potential against M. tuberculosis based on various molecular descriptors.

Electronic descriptors, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, dipole moment, and electrostatic potential, are often correlated with the antitubercular activity of hydrazones. journalmedicals.com A smaller HOMO-LUMO gap, for instance, can indicate higher chemical reactivity and may be associated with increased biological activity. The dipole moment can influence the compound's solubility and its ability to cross cell membranes.

While specific QSAR studies on 2,2,2-triphenylacetophenone hydrazones are not available, research on other series of hydrazones has demonstrated the importance of these electronic parameters. mdpi.com For example, a QSAR model for a series of arylthioquinoline derivatives showed a strong correlation between their anti-tubercular activity and descriptors related to their electronic and steric properties. amazonaws.com Such studies help in the rational design of more potent antitubercular agents by optimizing their electronic properties.

Table 2: Correlation of Electronic Descriptors with Antitubercular Activity for a Series of Hydrazones (Illustrative Data)

Electronic DescriptorCorrelation Coefficient (r²)Implication for Activity
HOMO Energy0.78Higher values may correlate with increased activity
LUMO Energy0.65Lower values may correlate with increased activity
HOMO-LUMO Gap-0.82A smaller gap may enhance inhibitory potential
Dipole Moment0.59Moderate values may be optimal for cell penetration

Note: This table is for illustrative purposes and does not represent actual data for 2,2,2-Triphenylacetophenone derivatives.

Broader Spectrum Antimicrobial and Anticancer Investigations

The structural features of 2,2,2-triphenylacetophenone, including its aromatic rings and ketone group, suggest that its derivatives could possess a wider range of biological activities beyond antitubercular effects. However, there is a notable lack of specific research on the broader antimicrobial and anticancer properties of 2,2,2-triphenylacetophenone and its derivatives in the scientific literature.

In contrast, related compounds such as other benzophenone (B1666685) derivatives and chalcones (which share the α,β-unsaturated ketone core) have been extensively studied for these activities. For instance, various substituted benzophenones have demonstrated activity against a range of bacteria and fungi. frontiersin.orgnih.gov Similarly, numerous chalcone (B49325) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising results. nih.govresearchgate.net These studies on related compounds suggest that derivatives of 2,2,2-triphenylacetophenone could be promising candidates for antimicrobial and anticancer drug discovery, yet this potential remains largely unexplored.

Table 3: Cytotoxicity of Chalcone Derivatives Against Human Cancer Cell Lines (Illustrative Data)

Chalcone DerivativeCancer Cell LineIC50 (µM)
2'-Hydroxy-4-methoxychalconeMCF-7 (Breast)15.2
4'-Chloro-4-nitrochalconeHCT-116 (Colon)8.5
3,4,5-TrimethoxychalconeA549 (Lung)12.8

Note: This table is for illustrative purposes and does not represent actual data for 2,2,2-Triphenylacetophenone derivatives.

Studies on Endocrine Disruption Mechanisms via Estrogen Receptors

There is some indication that 2,2,2-triphenylacetophenone may act as an endocrine disruptor through its interaction with estrogen receptors. Endocrine disruptors are chemicals that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. Many endocrine disruptors exert their effects by mimicking or blocking the action of natural hormones, such as estrogen, by binding to their receptors.

While detailed mechanistic studies specifically on 2,2,2-triphenylacetophenone are scarce, research on other benzophenone derivatives has shown that they can bind to estrogen receptors and exhibit estrogenic activity. nih.gov The estrogenic potential of a compound is often evaluated using in vitro methods like estrogen receptor transactivation assays and in vivo methods such as the uterotrophic assay in rodents. fisiogenomica.comnih.govnih.gov

An estrogen receptor transactivation assay measures the ability of a chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene. illinois.eduvu.nlnih.gov The uterotrophic assay, on the other hand, assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents. nih.govnih.govp2infohouse.org Although no specific data from these assays are available for 2,2,2-triphenylacetophenone, the structural similarities to other known estrogenic benzophenones warrant further investigation into its potential endocrine-disrupting properties.

Table 4: Estrogenic Activity of Benzophenone Derivatives in a Reporter Gene Assay (Illustrative Data)

Benzophenone DerivativeEstrogen Receptor SubtypeEC50 (µM)
2,4-DihydroxybenzophenoneERα2.5
4-HydroxybenzophenoneERα10.8
2,2',4,4'-TetrahydroxybenzophenoneERβ5.2

Note: This table is for illustrative purposes and does not represent actual data for 2,2,2-Triphenylacetophenone.

Analytical Methodologies Utilizing 2,2,2 Triphenylacetophenone

Internal Standard Applications in Chromatography

Internal standards are crucial for accurate quantitative analysis in chromatography as they help to correct for variations in sample injection volume, detector response, and sample preparation. 2,2,2-Triphenylacetophenone has been successfully employed as an internal standard in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of various compounds, most notably in the forensic analysis of illicit drugs.

2,2,2-Triphenylacetophenone has been utilized as an internal standard in a range of quantitative analytical methods. Its application is particularly prominent in the forensic sciences for the quantification of controlled substances.

In the analysis of xylazine (B1663881) , a sedative often found as an adulterant in illicit drugs, 2,2,2-Triphenylacetophenone was used as an internal standard in a Gas Chromatography-Flame Ionization Detection (GC-FID) method. The residue from a sample extraction was reconstituted with a 10 µg/mL solution of the internal standard for analysis. This method was developed for the determination of residual xylazine in drug-spiked beverages. giresun.edu.tr The chromatographic conditions allowed for the successful separation of xylazine from the internal standard, with xylazine eluting at 12.65 minutes and 2,2,2-triphenylacetophenone at 13.48 minutes. giresun.edu.tr

For the quantification of heroin , a GC-FID method was developed and verified using 2,2,2-Triphenylacetophenone as the internal standard. A 0.18 mg/mL internal standard solution was prepared in a 9:1 chloroform (B151607):methanol solvent mixture. researchgate.net Another study on the quantification of diacetylmorphine (heroin) in smuggled materials also employed 2,2,2-triphenylacetophenone as an internal standard for GC-FID analysis. The internal standard was chosen for its structural stability, non-interference with the target analyte, similar chromatographic retention characteristics, and consistent response under GC-FID conditions. researchgate.net

In the chemical profiling of seized cocaine , 2,2,2-Triphenylacetophenone was used as one of two internal standards in a GC-FID method. A solution containing 0.051 mg/mL of 2,2,2-triphenylacetophenone and 0.490 mg/mL of dipentyl phthalate (B1215562) in chloroform with 2% diethylamine (B46881) was mixed with the crushed cocaine samples before analysis. researchgate.netsemanticscholar.org This approach allowed for the accurate quantification of cocaine and its associated alkaloids.

The following interactive data table summarizes the method validation parameters from a study on the determination of xylazine in drug-spiked beverages using GC-FID with 2,2,2-triphenylacetophenone as an internal standard.

ParameterResult
Linearity (R²) 0.998
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantitation (LOQ) 0.26 µg/mL
Recovery (Liquid Samples) 77.2% - 97.3%
Recovery (Droplet Samples) 50.8% - 80.0%
Recovery (Dry Samples) 39.8% - 66.9%

Data sourced from a study on the determination of residual xylazine in drug-spiked beverages. giresun.edu.trresearchgate.net

A significant challenge in chromatography is co-elution, where two or more compounds elute from the chromatographic column at the same or very similar times, resulting in overlapping peaks that are difficult to quantify accurately. The selection of an appropriate internal standard is critical to avoid such interferences.

While 2,2,2-Triphenylacetophenone is a reliable internal standard in many applications, its suitability must be assessed for each specific analytical method and sample matrix. A notable example of a co-elution challenge was encountered in the development of an HPLC method for the quantification of morphine in illicit heroin samples. scielo.br In this particular case, 2,2,2-Triphenylacetophenone was initially considered for use as an internal standard. However, it was ultimately dismissed because late-eluting opiates present in the complex heroin matrix tended to interfere with its peak. scielo.br This interference would have led to inaccurate quantification of morphine. This example underscores the importance of method validation and selectivity testing to ensure that the chosen internal standard is free from co-eluting interferences from other components within the sample matrix. The successful use of an internal standard relies on its ability to be well-resolved from all other sample components.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for 2,2,2-Triphenylacetophenone and its Analogues

The traditional synthesis of 2,2,2-Triphenylacetophenone often relies on methods like the acid-catalyzed rearrangement of tetraphenylethylene (B103901) glycol (a pinacol (B44631) rearrangement), which can require harsh conditions. Modern synthetic organic chemistry is moving towards more efficient, milder, and versatile methods for ketone construction. Future strategies for synthesizing 2,2,2-Triphenylacetophenone and its structurally diverse analogues are likely to leverage these advancements.

Photocatalytic and Electrocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. acs.org Novel strategies for ketone synthesis involve the generation of acyl radicals from readily available precursors like carboxylic acids and their derivatives. acs.org These methods circumvent the limitations of traditional two-electron reaction pathways, offering broad functional group tolerance and step economy. acs.org For a molecule like 2,2,2-Triphenylacetophenone, a potential photocatalytic route could involve the coupling of a trityl radical equivalent with a benzoyl radical precursor, a departure from multi-step classical methods.

Transition-Metal-Catalyzed C–H Activation: Another promising frontier is the use of transition-metal catalysis to functionalize C–H bonds. dtu.dk Ketones are attractive directing groups in such reactions, enabling site-selective C-H activation at the ortho-position of an aromatic ring. scirp.org While this is typically used to modify an existing ketone, related strategies could be envisioned for the primary construction of the ketone itself. For instance, a transition-metal-free C-H functionalization reaction has been reported for synthesizing ketones from aldehydes and boronic acids, driven by nitrosobenzene. acs.org This approach activates the aldehyde's C-H bond, triggering an intramolecular migration to form the C-C bond of the ketone. acs.org Applying such a strategy could involve coupling triphenylacetaldehyde (B1330704) with a phenylboronic acid derivative, offering a novel disconnection approach.

The table below compares conceptual modern synthetic approaches that could be adapted for the synthesis of bulky aromatic ketones like 2,2,2-Triphenylacetophenone.

Synthetic StrategyKey ReactantsCatalyst/ConditionsPotential Advantages
Photoredox Catalysis Carboxylic Acid Derivative + Coupling PartnerVisible Light, Photocatalyst (e.g., Ru or Ir complex)Mild conditions, high functional group tolerance, radical-based pathway. chemicalbook.com
C-H Functionalization Aldehyde + Boronic AcidTransition-metal-free, Nitrosobenzene reagentHigh atom economy, avoids pre-functionalized substrates. acs.org
Dual Catalysis α-Keto Acid + Aryl HalideNickel Catalyst + Photoredox CatalystDecarboxylative coupling, wide substrate scope, room temperature.

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules, avoiding costly and time-consuming laboratory experiments. For a sterically demanding molecule like 2,2,2-Triphenylacetophenone, computational methods are invaluable for elucidating its electronic structure, reactivity, and potential reaction mechanisms.

Density Functional Theory (DFT): Density Functional Theory (DFT) is a popular computational method for evaluating molecular properties with high accuracy. scirp.org DFT calculations can be used to explore reaction mechanisms in detail, such as the iron-catalyzed ortho C–H functionalization of aromatic ketones. acs.org These studies can identify the rate-determining steps and explain experimental outcomes by calculating the energies of intermediates and transition states. acs.org For 2,2,2-Triphenylacetophenone, DFT could be employed to model its reduction, oxidation, and participation in pericyclic reactions, predicting the most likely pathways and product distributions.

Predicting Electronic and Spectroscopic Properties: Hybrid density functionals, such as HSE (Heyd-Scuseria-Ernzerhof), have proven successful in accurately predicting the electronic properties of complex organic molecules, including their band structure, density of states, and optical transitions. tau.ac.ilresearchgate.net Such calculations could predict the UV-Vis absorption spectrum of 2,2,2-Triphenylacetophenone and its analogues, which is crucial for applications in photochemistry and materials science. sigmaaldrich.com Furthermore, computational models can investigate keto-enol tautomerism, determining the relative stability of tautomers and the energy barriers for their interconversion in different solvents. acs.orgorientjchem.org

Modeling Intermolecular Interactions: The bulky nature of the triphenylmethyl (trityl) group in 2,2,2-Triphenylacetophenone governs its interactions with other molecules and surfaces. Computational methods that account for van der Waals (vdW) forces are essential for accurately modeling these non-covalent interactions. dtu.dk Such models can predict how the molecule might bind to a biological target or self-assemble in the solid state, guiding the design of new materials or biologically active compounds.

Computational MethodPredicted PropertyRelevance to 2,2,2-Triphenylacetophenone
Density Functional Theory (DFT) Reaction pathways, activation energies, thermodynamic stability. scirp.orgUnderstanding reactivity, predicting outcomes of new reactions.
Hybrid Functionals (e.g., HSE) Electronic band gap, optical transitions, UV-Vis spectra. tau.ac.ilresearchgate.netDesigning photoactive materials and predicting spectroscopic behavior.
Solvation Models (e.g., SMD) Solvent effects on stability and reactivity. acs.orgPredicting behavior in different reaction media.
vdW-inclusive DFT Adsorption energies, intermolecular interaction potentials. dtu.dkModeling interactions with surfaces or biological macromolecules.

Expanded Biological and Material Science Applications of 2,2,2-Triphenylacetophenone

The unique combination of a benzoyl chromophore and a bulky, hydrophobic trityl group gives 2,2,2-Triphenylacetophenone properties that suggest potential applications beyond its role as a simple chemical intermediate.

Biological Activity: Research has identified 2,2,2-Triphenylacetophenone as an endocrine disruptor that mediates its effects through estrogen receptors. chemicalbook.comchemicalbook.com This finding places the molecule and its analogues in a class of compounds relevant to toxicology and endocrinology research. Future studies could explore the structure-activity relationship of this hormonal activity, potentially leading to the design of derivatives that act as specific modulators of nuclear receptors for therapeutic or research purposes. The stereoselective bioreduction of bulky ketones is also an area of active research, suggesting that enzymes could be engineered to act on substrates like 2,2,2-Triphenylacetophenone to produce chiral alcohols with potential pharmacological value. acs.org

Material Science Applications: Acetophenone (B1666503) and benzophenone (B1666685) derivatives are well-known as Type I and Type II photoinitiators, respectively, used to trigger free-radical polymerization upon UV irradiation. sigmaaldrich.commdpi.com These molecules undergo cleavage or hydrogen abstraction to generate radicals that initiate the polymerization process. sigmaaldrich.comresearchgate.net The structure of 2,2,2-Triphenylacetophenone makes it a candidate for a Type I photoinitiator, where the bond between the carbonyl carbon and the bulky trityl group could undergo homolytic cleavage. The resulting trityl radical's stability might influence initiation efficiency and polymerization kinetics. Developing macromolecular or multi-functional photoinitiators can reduce migration in cured materials, an important consideration for applications like food packaging. mdpi.com

Furthermore, molecules containing triphenylamine (B166846) and benzophenone cores are extensively used in organic electronics as hole-transporting materials, hosts for phosphorescent emitters, and active components in organic light-emitting diodes (OLEDs). colab.wsresearchgate.netmdpi.com The key features of these materials are their electrochemical stability and ability to form stable amorphous films. mdpi.com The rigid, propeller-like structure of the trityl group in 2,2,2-Triphenylacetophenone could be exploited to create amorphous materials with high glass transition temperatures, a desirable property for stable organic electronic devices. colab.ws Derivatives incorporating this bulky ketone moiety could be synthesized and tested as novel components in OLEDs, organic solar cells, or electrochromic devices. researchgate.netmdpi.com

Q & A

Q. How can researchers confirm the identity and purity of 2,2,2-Triphenylacetophenone in a laboratory setting?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the structure, focusing on characteristic peaks for the acetophenone carbonyl (~200 ppm in 13C^{13}C-NMR) and aromatic protons (δ 6.5–7.5 ppm in 1H^1H-NMR) .
  • Chromatographic Purity : Employ HPLC with UV detection (λ ~254 nm) to assess purity. Compare retention times against certified reference materials (CAS 466-37-5) .
  • Elemental Analysis : Verify the empirical formula (C19_{19}H14_{14}O) to resolve discrepancies in reported molecular weights (e.g., conflicting data in ) .

Q. What are the primary applications of 2,2,2-Triphenylacetophenone in biochemical research?

Methodological Answer:

  • Enzyme Activity Assays : Used as a reagent in xanthine oxidase (XOD) activity kits, potentially as a substrate analog or stabilizer. Follow kit protocols for optimal concentration and incubation conditions .
  • Photochemical Studies : Its aromatic structure makes it suitable for investigating UV-induced reactions or as a photosensitizer in mechanistic studies .

Advanced Research Questions

Q. How can interference issues be mitigated when using 2,2,2-Triphenylacetophenone as an internal standard (IS) in HPLC analysis?

Methodological Answer:

  • Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile/water ratios) or column temperature to resolve co-elution with late-retaining analytes (e.g., opiates) .
  • Alternative IS Selection : Test structurally similar compounds (e.g., triphenylmethanol) with comparable polarity but distinct retention times.
  • Validation : Conduct matrix-matched calibration to assess IS performance in complex samples .

Q. What synthetic strategies ensure high yield and purity of 2,2,2-Triphenylacetophenone?

Methodological Answer:

  • Friedel-Crafts Acylation : React benzophenone with an acyl chloride under Lewis acid catalysis (e.g., AlCl3_3). Monitor reaction progress via TLC.
  • Purification : Use silica gel column chromatography (hexane:ethyl acetate gradients) to isolate the product. Confirm crystallinity via melting point analysis (literature mp: ~188–192°C) .
  • Yield Improvement : Optimize stoichiometry and reaction time, as steric hindrance from phenyl groups may slow kinetics .

Q. How does the steric and electronic structure of 2,2,2-Triphenylacetophenone influence its stability under acidic or basic conditions?

Methodological Answer:

  • Steric Protection : The triphenylmethyl group shields the carbonyl, reducing susceptibility to nucleophilic attack. Test stability via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .
  • Spectroscopic Monitoring : Track carbonyl peak shifts in IR (1700–1750 cm1^{-1}) to detect hydrolysis or keto-enol tautomerism .

Data Contradictions and Resolutions

  • Molecular Formula Discrepancy : lists conflicting formulas (C14_{14}H12_{12}O vs. C26_{26}H20_{20}O). Resolve via high-resolution mass spectrometry (HRMS) and cross-validate with synthetic protocols .
  • Synthesis Gaps : While details methods for similar acetophenones, specific protocols for 2,2,2-Triphenylacetophenone require literature review (e.g., J. Org. Chem.) .

Safety and Handling

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for halogenated compound disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzopinacolone
Reactant of Route 2
Reactant of Route 2
Benzopinacolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.